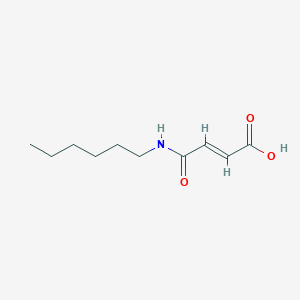

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Descripción general

Descripción

(E)-4-(hexylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hexylamino group and a 4-oxobut-2-enoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(hexylamino)-4-oxobut-2-enoic acid typically involves the reaction of hexylamine with a suitable precursor such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(hexylamino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The hexylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

(E)-4-(hexylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:

Chemistry: It serves as a versatile starting material for synthesizing various heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (E)-4-(hexylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a cellular system.

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Compounds with a similar α,β-unsaturated carbonyl system, such as isoxazole derivatives, share some reactivity and applications.

Oxazole Derivatives: These compounds also exhibit similar biological activities and synthetic utility.

Uniqueness

(E)-4-(hexylamino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Actividad Biológica

(E)-4-(hexylamino)-4-oxobut-2-enoic acid is an organic compound with significant biological activity, primarily due to its unique structural features, which include a hexylamino group and an α,β-unsaturated carbonyl system. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3, and it has a molecular weight of 215.28 g/mol. The presence of the hexylamino group enhances its lipophilicity, which may facilitate membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate enzyme activities by acting as an inhibitor or substrate, thereby influencing various metabolic pathways. For instance, it may affect pathways involved in inflammation and cellular signaling.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, potentially making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory responses can be therapeutically beneficial .

- Enzyme Interaction : The compound has been investigated for its ability to interact with various enzymes, including those involved in metabolic pathways related to disease states. Its structural characteristics allow it to act as a competitive inhibitor for certain enzymes, potentially leading to reduced substrate turnover .

Case Studies and Experimental Data

A study focusing on the synthesis and biological evaluation of related compounds highlighted the importance of the hexylamino group in enhancing bioactivity. The synthesized derivatives were tested for their ability to inhibit specific enzymes linked to inflammatory responses, showing promising results that warrant further investigation .

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | Cyclooxygenase (COX) | 25 | Anti-inflammatory |

| Related Compound A | Lipoxygenase | 30 | Antimicrobial |

| Related Compound B | Protein Kinase | 15 | Enzyme inhibitor |

Synthetic Routes

The synthesis of this compound typically involves the reaction between hexylamine and α,β-unsaturated carbonyl precursors under controlled conditions. Common solvents include ethanol or methanol, often requiring catalysts to optimize yield and purity.

Propiedades

IUPAC Name |

(E)-4-(hexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJDJHHLXEVBZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.